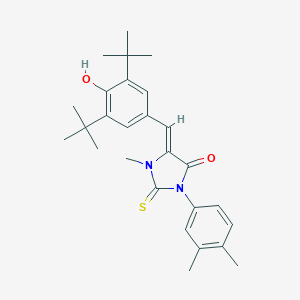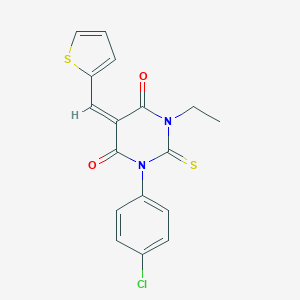
4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, commonly known as EIMBC, is a synthetic compound that has shown potential in a variety of scientific research applications. This compound has gained attention due to its unique chemical structure and potential biological activity. In
Mécanisme D'action
The mechanism of action of EIMBC is not fully understood, but it is believed to act on multiple targets in the cell. EIMBC has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. EIMBC has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EIMBC has been found to have several biochemical and physiological effects. Studies have shown that EIMBC can induce apoptosis in cancer cells, prevent the formation of amyloid-beta plaques in Alzheimer's disease, and reduce inflammation in various diseases. EIMBC has also been found to have antioxidant activity, which can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EIMBC in lab experiments is its unique chemical structure, which can provide insights into the mechanism of action of other compounds. EIMBC has also been found to have potent biological activity, which makes it a useful tool for studying various diseases.
One limitation of using EIMBC in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. EIMBC also has a short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research on EIMBC. One area of interest is in the development of new drugs for the treatment of cancer and Alzheimer's disease. Researchers are also interested in studying the mechanism of action of EIMBC and identifying its targets in the cell. Additionally, researchers are exploring the potential of EIMBC in other areas, such as inflammation and oxidative stress.
Conclusion:
In conclusion, EIMBC is a synthetic compound that has shown potential in a variety of scientific research applications. The synthesis of EIMBC involves the condensation reaction of 4-ethoxy-5-isopropyl-2-methylbenzaldehyde and 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one. EIMBC has been found to have potential in the development of new drugs for the treatment of cancer and Alzheimer's disease. The mechanism of action of EIMBC is not fully understood, but it is believed to act on multiple targets in the cell. EIMBC has several biochemical and physiological effects, including inducing apoptosis in cancer cells, preventing the formation of amyloid-beta plaques in Alzheimer's disease, and reducing inflammation in various diseases. EIMBC has advantages and limitations for lab experiments, including its unique chemical structure and potent biological activity, as well as its low solubility in water and short half-life. There are several future directions for the research on EIMBC, including the development of new drugs, studying the mechanism of action, and exploring its potential in other areas.
Méthodes De Synthèse
The synthesis of EIMBC involves the condensation reaction of 4-ethoxy-5-isopropyl-2-methylbenzaldehyde and 2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure EIMBC.
Applications De Recherche Scientifique
EIMBC has been found to have potential in various scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that EIMBC has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. EIMBC has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Another area of interest is in the development of new drugs for the treatment of Alzheimer's disease. EIMBC has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Propriétés
Formule moléculaire |
C25H30N2O2 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(4Z)-4-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one |
InChI |
InChI=1S/C25H30N2O2/c1-6-11-23-22(25(28)27(26-23)20-12-9-8-10-13-20)16-19-15-21(17(3)4)24(29-7-2)14-18(19)5/h8-10,12-17H,6-7,11H2,1-5H3/b22-16- |
Clé InChI |
BQLAIFJLTOUHPE-JWGURIENSA-N |
SMILES isomérique |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2C)OCC)C(C)C)C3=CC=CC=C3 |
SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OCC)C(C)C)C3=CC=CC=C3 |
SMILES canonique |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2C)OCC)C(C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![N-cyclohexyl-2-({[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}amino)benzamide](/img/structure/B297279.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)

![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)
![(5E)-5-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B297291.png)
![2-[4-[(Z)-[2-(3,5-dimethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid](/img/structure/B297292.png)